molecular formula C9H10N2 B12573391 4-Ethenylbenzene-1-carboximidamide CAS No. 200063-02-1

4-Ethenylbenzene-1-carboximidamide

Cat. No.: B12573391
CAS No.: 200063-02-1
M. Wt: 146.19 g/mol
InChI Key: RDLIXBOANMANKN-UHFFFAOYSA-N
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Description

4-Ethenylbenzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides It features a benzene ring substituted with an ethenyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylbenzene-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzonitrile with ammonia or an amine under suitable conditions to form the carboximidamide group. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Ethenylbenzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethenylbenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound can modulate various pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenylbenzene-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

200063-02-1

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-ethenylbenzenecarboximidamide

InChI

InChI=1S/C9H10N2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H3,10,11)

InChI Key

RDLIXBOANMANKN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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